molecular formula C23H21N3OS B2750876 4-(tert-butyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863588-77-6

4-(tert-butyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No.: B2750876
CAS No.: 863588-77-6
M. Wt: 387.5
InChI Key: LBVWBZFDILUYQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-butyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound that features a tert-butyl group, a thiazolo[5,4-b]pyridine moiety, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[5,4-b]pyridine core, which is then functionalized with a phenyl group. The tert-butyl group is introduced through alkylation reactions. The final step involves the formation of the benzamide linkage through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents such as LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or nucleophiles like sodium methoxide (NaOMe) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(tert-butyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazolo[5,4-b]pyridine moiety is known to engage in π-π stacking interactions and hydrogen bonding, which can modulate the activity of biological targets. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    4-(tert-butyl)-N-(4-(thiazolo[5,4-d]thiazol-2-yl)phenyl)benzamide: Similar structure but with a different thiazole ring, leading to variations in electronic properties.

    4-(tert-butyl)-N-(4-(pyridin-2-yl)phenyl)benzamide: Lacks the thiazole ring, resulting in different reactivity and applications.

Uniqueness

4-(tert-butyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is unique due to the combination of the tert-butyl group, thiazolo[5,4-b]pyridine moiety, and benzamide structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and medicinal chemistry .

Properties

IUPAC Name

4-tert-butyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS/c1-23(2,3)17-10-6-15(7-11-17)20(27)25-18-12-8-16(9-13-18)21-26-19-5-4-14-24-22(19)28-21/h4-14H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVWBZFDILUYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.